Evidence Dimension 1: Structural Classification Differentiates Aglaxiflorin D from Cytotoxic Rocaglates
Aglaxiflorin D belongs to the aglain subclass of flavaglines, characterized by a cyclopenta[bc]benzopyran core scaffold, which is structurally distinct from the cyclopenta[b]benzofuran core of the rocaglate subclass (e.g., rocaglamide, silvestrol) [1]. This core scaffold difference represents a fundamental bifurcation in the flavagline family that dictates divergent biological activity profiles, with aglains generally lacking the potent eIF4A-mediated translation inhibition and nanomolar cytotoxicity characteristic of rocaglates [2]. The classification is based on comparative phytochemical analysis across multiple Aglaia species [1].
| Evidence Dimension | Core scaffold architecture and subclass classification |
|---|---|
| Target Compound Data | Cyclopenta[bc]benzopyran (aglain subclass) |
| Comparator Or Baseline | Cyclopenta[b]benzofuran (rocaglate subclass) |
| Quantified Difference | Qualitative structural bifurcation; no quantitative scaffold comparison metric available |
| Conditions | Phytochemical structural elucidation via NMR and mass spectrometry; comparative taxonomy-based analysis of Aglaia secondary metabolites |
Why This Matters
Structural subclass determines the primary biological mechanism; procurement for anti-inflammatory screening requires aglains, not rocaglates.
- [1] Greger H. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae). Phytochem Rev. 2021. View Source
- [2] Pan L, Woodard JL, Lucas DM, Fuchs JR, Kinghorn AD. Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species. Nat Prod Rep. 2014;31(7):924-939. View Source
